Product packaging for Sulfaproxyline(Cat. No.:CAS No. 116-42-7)

Sulfaproxyline

Cat. No.: B229650
CAS No.: 116-42-7
M. Wt: 334.4 g/mol
InChI Key: FBFBRAFXKGRRHI-UHFFFAOYSA-N
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Description

Sulfaproxyline (CAS 116-42-7) is a synthetic antibacterial agent of the sulfonamide family, developed for research applications, particularly in studying urinary tract infections (UTIs). Its molecular formula is C16H18N2O4S with a molecular weight of 334.39 g/mol. The compound appears as a solid powder with a melting point of approximately 173°C and a calculated density of 1.29 g/cm³. It features significant hydrophobicity with a LogP value of 4.23, indicating high membrane permeability. Historically, this compound has been clinically investigated for the treatment of urinary tract infections in specific patient populations, with studies examining its concentration in both serum and breast milk. Current research applications focus on its antimicrobial mechanisms and physicochemical properties. Studies have demonstrated that complexation with β-cyclodextrin significantly improves the dissolution rate of this compound, enhancing its research applicability. This inclusion complex formation, characterized by phase solubility studies and solid-state analysis techniques, provides researchers with modified solubility profiles for various experimental models. This compound is provided for chemical and pharmaceutical research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O4S B229650 Sulfaproxyline CAS No. 116-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBRAFXKGRRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861746
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116-42-7
Record name Sulfaproxyline
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Record name Sulfaproxyline [INN:BAN]
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Record name Sulfaproxyline
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Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
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Record name Sulfaproxyline
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Record name SULFAPROXYLINE
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Mechanistic Elucidation of Sulfaproxyline S Biological Activity

Inhibition of Bacterial Folic Acid Synthesis Pathway

The antibacterial efficacy of Sulfaproxyline is rooted in its ability to interfere with the de novo synthesis of folic acid in susceptible microorganisms. patsnap.com Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize this vital cofactor, making the folic acid synthesis pathway an attractive target for antimicrobial agents. patsnap.comwikipedia.org

This compound functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway. wikipedia.orgnih.govwikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. wikipedia.orgnih.gov Structurally, this compound mimics the natural substrate, PABA, allowing it to bind to the active site of the DHPS enzyme. patsnap.com This competitive binding effectively blocks PABA from accessing the enzyme, thereby halting the production of dihydropteroate. patsnap.com The inhibition of DHPS is a key step that leads to the bacteriostatic effect of sulfonamides, as it arrests bacterial growth and reproduction without directly killing the cells. wikipedia.orgwikipedia.org

FeatureDescription
Enzyme Target Dihydropteroate Synthase (DHPS)
Natural Substrate para-aminobenzoic acid (PABA)
Inhibition Type Competitive
Mechanism This compound mimics PABA and binds to the active site of DHPS, preventing the formation of 7,8-dihydropteroate.
Outcome Interruption of the bacterial folic acid synthesis pathway.
Impacted ProcessConsequence of Folic Acid Depletion
Nucleic Acid Synthesis Inhibition of DNA and RNA synthesis due to lack of purine (B94841) and pyrimidine (B1678525) precursors.
Cell Division Arrested due to the inability to replicate DNA.
Bacterial Metabolism General slowdown of metabolic processes that require folate-derived cofactors.

Investigation of Potential Non-Antimicrobial Biological Activities

While this compound is primarily recognized for its antibacterial properties, the broader class of sulfonamides has been investigated for other biological activities.

Certain sulfonamide derivatives have demonstrated anti-inflammatory effects. nih.govdrugs.com For example, sulfasalazine (B1682708) is used in the treatment of inflammatory bowel disease and rheumatoid arthritis. wikipedia.orgmdpi.com The mechanism of this anti-inflammatory action is thought to involve the modulation of inflammatory pathways, including the inhibition of cytokine release. mdpi.com While specific studies on the anti-inflammatory properties of this compound are limited, the chemical scaffold it shares with other anti-inflammatory sulfonamides suggests a potential for similar activities that warrants further investigation.

Some studies have explored the neurological effects of sulfonamides. eurekalert.org Research has indicated that certain sulfonamides can interfere with the biosynthesis of neurotransmitters, which could theoretically lead to neurological side effects or other central nervous system activities. eurekalert.org While direct evidence for anxiolytic-like effects of this compound is not established, the known neurological impact of some related compounds opens an avenue for future research into the potential psychopharmacological properties of this class of molecules.

Antimicrobial Spectrum and Efficacy of Sulfaproxyline

Efficacy Against Gram-Positive Bacterial Strains

Sulfaproxyline has demonstrated activity against a spectrum of Gram-positive bacteria. Notably, its efficacy against Staphylococcus aureus has been documented, with reported Minimum Inhibitory Concentration (MIC) values ranging from 18.7 to 21.0 µg/mL. This indicates a level of inhibitory activity against this common pathogen. Historically, this compound, often in combination with sulfamerazine, was utilized in the management of staphylococcal infections, further suggesting its relevance in combating this type of bacteria.

Efficacy Against Gram-Negative Bacterial Strains

In Vitro Susceptibility Studies and Minimum Inhibitory Concentrations

In vitro susceptibility testing is crucial for determining an antibiotic's effectiveness against specific microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric from these studies, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

For this compound, specific MIC data is limited. The most consistently reported data point is for Staphylococcus aureus. A comprehensive data table for a wide range of bacteria is not available in the current body of scientific literature.

Table 1: Reported Minimum Inhibitory Concentration (MIC) for this compound

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 18.7 - 21.0

Note: Data for other bacterial strains are not sufficiently available in the reviewed literature.

Preclinical and Clinical Efficacy Investigations in Therapeutic Areas

Much of the historical clinical use of this compound was in combination formulations, particularly with sulfamerazine. This combination was investigated for the treatment of urinary tract infections. The synergistic effect of combining two sulfonamides was thought to broaden the antimicrobial spectrum and potentially reduce the development of resistance. However, detailed results from preclinical and clinical trials focusing on this compound as a monotherapy are scarce. The general decline in the use of older sulfonamides has resulted in a lack of modern, extensive clinical investigations into their specific efficacy.

Mechanisms of Antimicrobial Resistance to Sulfaproxyline

Molecular Basis of Dihydropteroate (B1496061) Synthase Mutations Leading to Resistance

The primary mechanism of resistance to Sulfaproxyline at the target site involves genetic mutations in the folP gene, which encodes for the dihydropteroate synthase (DHPS) enzyme. These mutations result in amino acid substitutions that alter the three-dimensional structure of the enzyme's active site. biorxiv.orgrupahealth.com The consequence of these structural changes is a significant reduction in the binding affinity of sulfonamides, including this compound, to the enzyme. rupahealth.com

Crucially, these mutations are selected to maintain the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA), thereby preserving its essential biological function. rupahealth.com This selective pressure leads to the emergence of DHPS variants that can effectively discriminate between the substrate and the inhibitor. nih.gov The molecular basis for this discrimination often involves subtle alterations in the loops that line the pABA/sulfonamide binding site. biorxiv.org

Research has identified several key amino acid substitutions in the DHPS enzyme that are associated with sulfonamide resistance. These mutations often lead to an increase in the Michaelis constant (KM) for sulfonamides, signifying a weaker binding affinity, while having a less pronounced effect on the KM for pABA. biorxiv.orgnih.gov In some instances, clinically resistant bacterial strains exhibit compensatory mutations within the DHPS enzyme. These secondary mutations help to restore the catalytic efficiency of the enzyme, which may have been slightly compromised by the primary resistance mutations, thus ensuring the fitness of the resistant organism. researchgate.netnih.gov

Bacterial SpeciesGeneKey Mutations/InsertionsEffect on Sulfonamide BindingReference
Escherichia colifolPInsertions of Phe-Gly residues>1000-fold loss in binding affinity biorxiv.orgnih.gov
Neisseria meningitidisfolP2-amino acid insertionConfers resistance
Streptococcus pneumoniaefolP2-amino acid insertionConfers resistance

Role of Altered Drug Uptake Mechanisms in Resistance Development

A reduction in the intracellular concentration of an antibiotic can be an effective resistance strategy. For Gram-negative bacteria, the outer membrane serves as a natural permeability barrier. nih.gov Resistance to sulfonamides can arise from modifications to this barrier that decrease the drug's ability to enter the bacterial cell. nih.gov

This decreased permeability is often achieved through changes in the number or function of porins, which are protein channels that facilitate the diffusion of hydrophilic molecules, including some antibiotics, across the outer membrane. nih.gov Mutations in the genes encoding these porin proteins can lead to a reduced influx of this compound, thereby lowering its concentration at the target DHPS enzyme and contributing to a resistant phenotype. This mechanism can confer cross-resistance to several classes of antibiotics. nih.gov

Characterization of Metabolic Bypass Pathways in Resistant Organisms

Bacteria can develop resistance by acquiring alternative metabolic pathways that circumvent the inhibitory effect of an antibiotic. In the context of this compound, the most significant metabolic bypass mechanism is the acquisition of a drug-resistant variant of the target enzyme, dihydropteroate synthase. researchgate.net

This is primarily achieved through the horizontal gene transfer of sul genes (sul1, sul2, sul3, and sul4). rupahealth.comfrontiersin.org These genes encode for alternative DHPS enzymes that are structurally different from the native, chromosomally encoded enzyme. springernature.com These "Sul" enzymes exhibit a pronounced insensitivity to sulfonamides while retaining their catalytic function of synthesizing dihydropteroate from pABA. researchgate.netnih.gov

By producing these resistant DHPS variants, bacteria can continue the folate synthesis pathway even in the presence of inhibitory concentrations of this compound. The genes encoding these alternative enzymes are often located on mobile genetic elements such as plasmids and integrons, which facilitates their spread among different bacterial species. biorxiv.org

Another, less common, metabolic bypass strategy involves the bacterium utilizing an alternative pathway for folate synthesis that does not involve DHPS, or by developing the ability to uptake folate from the environment, a trait typically absent in most prokaryotes but present in mammalian cells. researchgate.netnih.gov

Contribution of Bacterial Efflux Pumps to Sulfonamide Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. youtube.com The overexpression or acquisition of new efflux pumps is a significant mechanism of multidrug resistance. These pumps act as a defense mechanism by reducing the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to exert its inhibitory effect. youtube.com

Several families of efflux pumps have been implicated in sulfonamide resistance. These pumps utilize the proton motive force or ATP hydrolysis to energize the extrusion of the drug. biorxiv.org While some efflux pumps are specific to certain compounds, many are multidrug transporters, capable of expelling a broad spectrum of antimicrobial agents. The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements, contributing to both intrinsic and acquired resistance.

Efflux Pump FamilyEnergy SourceSubstrate RangeRelevance to Sulfonamide Resistance
Resistance-Nodulation-Division (RND)Proton Motive ForceBroad (multidrug)Major contributor in Gram-negative bacteria
Major Facilitator Superfamily (MFS)Proton Motive ForceVariedImplicated in sulfonamide efflux
ATP-Binding Cassette (ABC)ATP HydrolysisDiverseContributes to multidrug resistance
Small Multidrug Resistance (SMR)Proton Motive ForceLimitedCan confer low-level resistance
Multidrug and Toxic Compound Extrusion (MATE)Sodium or Proton GradientVariedContributes to multidrug resistance

Molecular Epidemiology and Dynamics of Resistance Allele Spread

The dissemination of this compound resistance is largely driven by the horizontal transfer of resistance genes, particularly the sul genes (sul1, sul2, and sul3), which encode for sulfonamide-resistant DHPS enzymes. rupahealth.com These genes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. biorxiv.org This association with mobile elements allows for their efficient transfer between different bacterial species and genera, contributing to the widespread prevalence of sulfonamide resistance in both clinical and environmental settings. rupahealth.com

The sul1 gene is often found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements that can capture and express various resistance gene cassettes. frontiersin.org The sul2 gene is typically found on small, non-conjugative plasmids or large, transmissible multiresistance plasmids. The sul3 gene has also been identified on plasmids in various bacterial species. The more recently discovered sul4 has been found in marine bacteria. frontiersin.org

The prevalence of these resistance alleles can vary geographically and between different bacterial populations. The selective pressure exerted by the use of sulfonamides in human and veterinary medicine has undoubtedly contributed to the selection and proliferation of bacteria carrying these resistance determinants. Monitoring the molecular epidemiology of these resistance alleles is crucial for understanding the dynamics of resistance spread and for implementing effective strategies to mitigate its impact.

Pharmacological Research of Sulfaproxyline

Pharmacokinetics of Sulfaproxyline

Pharmacokinetics describes how the body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). The available information on this compound's pharmacokinetic profile is sparse.

Absorption and Distribution Studies

Metabolic Pathways and Metabolite Profiling

Information regarding the specific metabolic pathways and identification of this compound metabolites is not detailed in the retrieved search results. While general information on sulfonamide metabolism exists, such as sulfation and glucuronidation being common phase II metabolic reactions for some compounds nih.gov, these are not specifically attributed to this compound in the provided context. The compound is described as soluble in water iddo.org.

Elimination Kinetics and Half-Life Determination

Limited data exists regarding this compound's elimination kinetics. One source indicates that this compound has an approximate elimination half-life of 12 hours karger.com. This contrasts with sulfamerazine, another sulfonamide, which has a reported half-life of approximately 24 hours karger.com. The half-life is a critical parameter in determining drug elimination rates and influences dosing frequency. Generally, the half-life (t½) is calculated using the formula t½ = 0.693 × Vd / CL, where Vd is the volume of distribution and CL is clearance auburn.edunih.gov. Most drugs follow first-order kinetics, where elimination rate is proportional to plasma concentration nih.govwho.int. However, specific clearance values or detailed excretion routes for this compound were not found.

Population Pharmacokinetic Modeling and Covariate Effects

No studies were identified that specifically developed population pharmacokinetic models for this compound or investigated the effects of covariates (e.g., age, weight, disease state) on its pharmacokinetic parameters. Population pharmacokinetic modeling is a method used to characterize drug disposition in diverse patient groups and to identify factors influencing variability iddo.orgresearchgate.netmpdkrc.edu.inresearchgate.netgoogle.com.

Pharmacodynamics of this compound

Pharmacodynamics examines the biochemical and physiological effects of drugs on the body, including their mechanism of action and efficacy.

Concentration-Dependent Bacteriostatic and Bactericidal Effects

Sulfonamides, including this compound, are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing bacteria iddo.orgresearchgate.netfrontiersin.org. However, at higher concentrations, some bacteriostatic agents can exhibit bactericidal effects frontiersin.orgcdnsciencepub.com. The efficacy of antimicrobials can be time-dependent or concentration-dependent researchgate.netresearchgate.netgoogle.com. Concentration-dependent activity means that the rate and extent of bacterial killing increase with higher drug concentrations, often characterized by the ratio of peak concentration to the Minimum Inhibitory Concentration (Cmax:MIC) researchgate.netresearchgate.net. Time-dependent activity relies on maintaining drug concentrations above the MIC for a specific duration (%T > MIC) researchgate.netresearchgate.net.

While this compound is classified as a sulfonamide, specific studies detailing whether its antibacterial effects are concentration-dependent, or providing specific MIC values for this compound against various pathogens, were not found in the searched literature. Some patents mention MIC values for other sulfonamides or novel compounds, with some sulfonamides exhibiting activity at MICs of 6.25 µg/mL medchemexpress.com.

Post-Antibiotic Effects Research

The post-antibiotic effect (PAE) refers to the period of sustained inhibition of bacterial growth following transient exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). This phenomenon is significant as it can influence dosing regimens, potentially allowing for less frequent administration without compromising therapeutic outcomes embopress.orgagriculturejournals.cz. While the general principles and mechanisms of PAE have been studied for various antibiotics, including those involving drug binding, efflux dynamics, and target titration embopress.org, specific research detailing the post-antibiotic effects of this compound were not identified in the reviewed literature. Further investigation would be required to elucidate the PAE profile of this compound and its potential implications for therapeutic strategies.

Combination Therapies and Synergistic Interactions

Sulfonamides, including this compound, are often employed in combination therapies to achieve synergistic effects, leading to enhanced antimicrobial activity and a broader spectrum of action compared to monotherapy google.compurdue.edugoogle.com. These combinations are particularly effective against a range of bacterial and protozoal pathogens.

Synergism with 2,4-Diaminopyrimidine (B92962) Derivatives (e.g., Trimethoprim)

A cornerstone of sulfonamide therapy is their synergistic interaction with 2,4-diaminopyrimidine derivatives, most notably trimethoprim (B1683648). This combination, often referred to as co-trimoxazole, targets sequential steps in the bacterial folic acid synthesis pathway, a process essential for bacterial survival and replication purdue.edugoogle.com.

Sulfonamides, such as this compound, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) and dihydropteroate to dihydrofolic acid (DHF) purdue.edugoogle.com. Trimethoprim, a 2,4-diaminopyrimidine, then inhibits dihydrofolate reductase (DHFR), an enzyme responsible for reducing DHF to tetrahydrofolic acid (THF), the metabolically active form of folic acid purdue.edu. This sequential blockade of two critical enzymes in the folate pathway leads to a potent synergistic effect, transforming the generally bacteriostatic action of sulfonamides alone into a bactericidal effect when combined with trimethoprim purdue.edu.

Research and patent literature indicate that specific ratios of sulfonamide to 2,4-diaminopyrimidine are often preferred for optimal synergy. For instance, ratios ranging from 3:1 to 5:1 (sulfonamide:diaminopyrimidine) have been noted, with a ratio of approximately 4:1 being particularly favored in certain formulations google.comgoogle.com.

Table 1: Preferred Ratios in Sulfonamide-Diaminopyrimidine Combinations

Component 1 (Sulfonamide)Component 2 (2,4-Diaminopyrimidine)Preferred Ratio (w/w)Notes
Sulfonamide2,4-Diaminopyrimidine3:1 to 5:1Optimal range for synergistic antimicrobial effect.
Sulfonamide2,4-DiaminopyrimidineApproximately 4:1Most preferred ratio for enhanced efficacy.

Efficacy in Specific Protozoal and Bacterial Infections in Combination Therapies

The synergistic combination of this compound with trimethoprim (co-trimoxazole) has demonstrated efficacy against a range of challenging bacterial and protozoal infections. Historically and in current practice, this combination is recognized for its utility in treating:

Pneumocystis jiroveci Pneumonia (PCP): This combination is a well-established treatment for PCP, an opportunistic infection common in immunocompromised individuals, such as those with HIV/AIDS purdue.edusmolecule.comresearchgate.net.

Toxoplasmosis: The synergistic action of this compound and trimethoprim is also effective against toxoplasmosis, an infection caused by the protozoan Toxoplasma gondii smolecule.comnih.gov.

Brucellosis: This combination has been utilized in the treatment of brucellosis, a bacterial zoonotic disease smolecule.com.

Beyond these specific indications, research continues to explore the potential of this compound, alone or in combination, against emerging drug-resistant bacterial pathogens, underscoring the enduring relevance of sulfonamide-based therapies in the ongoing battle against antimicrobial resistance smolecule.com.

Compound List:

this compound

Trimethoprim

2,4-Diaminopyrimidine

Sulfamethoxazole

Sulfadiazine

Sulfamerazine

Synthetic Methodologies and Chemical Derivatization of Sulfaproxyline

Classical Synthesis Routes for Sulfaproxyline

Classical synthesis methods for this compound primarily rely on established organic chemistry reactions, focusing on the formation of the sulfonamide linkage and subsequent molecular modifications.

The foundational synthesis of this compound typically involves condensation reactions. A common approach entails the reaction between appropriate amine precursors and sulfonyl chlorides or related activated sulfonic acid derivatives. Specifically, the synthesis can be achieved through the condensation reaction involving 4-amino-N-(4-propoxyphenyl)benzenesulfonamide with suitable acylating agents smolecule.com. These reactions are fundamental in constructing the core sulfonamide structure.

Alkylation represents a significant pathway for modifying the this compound molecule. The sulfonyl group within the sulfonamide structure is known to participate in nucleophilic substitution reactions, allowing this compound to react with various electrophiles, including alkyl halides. These reactions can lead to the formation of sulfonamide derivatives, altering the compound's physicochemical properties and potentially its biological activity smolecule.com. Modification of amine groups within the molecular structure through alkylation is also a recognized strategy smolecule.com.

Advanced Synthesis Techniques for this compound Analogues and Derivatives

While specific advanced synthesis techniques for novel this compound analogues are not extensively detailed in the provided literature, the general principle of chemical derivatization involves modifying the core structure to achieve desired properties. The exploration of its reactivity with electrophiles to form sulfonamide derivatives can be considered a route to creating such analogues. Research into its potential applications, such as combating drug-resistant bacteria, implicitly suggests ongoing efforts to explore modified structures or derivatives, though detailed synthetic methodologies for these advanced analogues are beyond the scope of readily available information.

Cocrystallization and Complex Formation in Pharmaceutical Science

Cocrystallization and the formation of inclusion complexes represent advanced strategies to modify the solid-state properties of this compound, thereby enhancing its pharmaceutical performance. These techniques leverage non-covalent interactions to create new crystalline forms or molecular assemblies.

This compound has demonstrated the ability to form inclusion complexes, particularly with cyclodextrins, which are cyclic oligosaccharides. These complexes are formed when the drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the exterior remains hydrophilic. This encapsulation process significantly enhances the solubility and bioavailability of this compound smolecule.comimedpub.com. Studies have specifically identified the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin, achievable through methods like freeze-drying and kneading smolecule.com. The improved solubility and stability conferred by these complexes are critical for optimizing therapeutic efficacy smolecule.com.

Table 1: this compound Inclusion Complexes

Complex Type Stoichiometry Preparation Method(s) Enhanced Property(ies)

Cocrystallization, including reaction cocrystallization (RCM), is a powerful technique for engineering the solid-state properties of active pharmaceutical ingredients (APIs). Cocrystals are crystalline solids composed of an API and a pharmaceutically acceptable coformer, held together by non-covalent interactions such as hydrogen bonding researchgate.netd-nb.info. This process can significantly improve properties like stability, dissolution rate, and solubility researchgate.net.

Reaction cocrystallization involves generating supersaturation of the cocrystal components in a solvent system to promote nucleation and crystal growth. The pathways and kinetics of these processes can be monitored using techniques like in-situ Raman spectroscopy researchgate.net. The formation of cocrystals is driven by supersaturation, which can be achieved by adding an excess of the drug beyond its solubility limit to a saturated solution of the coformer, or by preparing solutions of both components and mixing them researchgate.net. While specific reaction cocrystallization studies directly detailing this compound's kinetics are not provided, the general principles highlight its potential application in creating novel solid forms of the compound. Molecular complexes, such as the 1:1 complex between this compound and caffeine, exemplify the formation of cocrystalline structures through intermolecular interactions d-nb.infoucl.ac.ukgoogle.comumich.edugoogleapis.comscilit.com.

Table 2: this compound Molecular Complexes

Complex Type Stoichiometry Stabilizing Interactions Significance

Compound List:

this compound

Sulfonyl chlorides

4-amino-N-(4-propoxyphenyl)benzenesulfonamide

Alkyl halides

Electrophiles

Cyclodextrins

β-cyclodextrin

Caffeine

Carbamazepine

Nicotinamide

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfaproxyline Derivatives

Molecular Descriptors and Pharmacophoric Model Development

The development of predictive QSAR models for sulfaproxyline and its analogs relies on the meticulous selection of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized into one-dimensional (1D), two-dimensional (2D), three-dimensional (3D), and even four-dimensional (4D) types, each capturing different aspects of the molecular architecture.

Commonly employed descriptors in the QSAR analysis of sulfonamides include:

Physicochemical Properties: LogP (lipophilicity), molar refractivity (MR), and pKa are fundamental descriptors that influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates.

Topological Descriptors: These 2D descriptors, such as connectivity indices (e.g., Randic, Wiener), shape indices (e.g., Kappa), and electro-topological state (E-state) indices, describe the atomic connectivity and branching of the molecule.

Geometrical Descriptors: 3D descriptors like molecular surface area, volume, and shape indices provide information about the molecule's three-dimensional structure, which is crucial for its interaction with biological targets.

Quantum Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial atomic charges. They offer insights into the electronic properties and reactivity of the molecules.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For sulfonamide derivatives, a typical pharmacophore model for antibacterial activity includes a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a negatively ionizable feature, reflecting the key interaction points with the target enzyme, dihydropteroate (B1496061) synthase (DHPS). The development of such models often involves aligning a set of active compounds and identifying the common chemical features responsible for their biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Sulfonamides

Influence of Molecular Structure on Antibacterial Potency and Selectivity

The antibacterial potency and selectivity of this compound derivatives are intricately linked to their molecular structure. SAR studies have elucidated several key structural features that modulate their activity.

The core structure of sulfonamides, including the p-aminobenzenesulfonamide moiety, is essential for their antibacterial action. The primary amino group at the para position is crucial, and any substitution on this group generally leads to a loss of activity, unless the substituent is metabolically converted back to the free amino group in vivo.

The nature of the substituent on the sulfonamide nitrogen (N1) plays a significant role in determining the potency and pharmacokinetic properties of the molecule. For instance, the presence of a heterocyclic ring at the N1 position, as seen in many clinically used sulfonamides, often enhances antibacterial activity. The electronic properties of this substituent influence the pKa of the sulfonamide, which in turn affects its solubility and ability to bind to the target enzyme.

Furthermore, modifications to the benzene (B151609) ring of the p-aminobenzenesulfonamide core can impact activity. The introduction of substituents can alter the electronic distribution and steric properties of the molecule, thereby affecting its interaction with the DHPS enzyme. However, such modifications must be carefully considered, as they can also affect the drug's safety profile.

Selectivity of sulfonamides for bacterial DHPS over the corresponding mammalian enzyme is a key aspect of their therapeutic utility. This selectivity arises from structural differences between the bacterial and human enzymes. The design of selective inhibitors often involves exploiting these differences to create molecules that bind more tightly to the bacterial target.

Table 2: General Structure-Activity Relationships for Antibacterial Sulfonamides

Computational Chemistry Approaches in this compound Drug Design

Computational chemistry has become an indispensable tool in modern drug design, enabling the rational design and optimization of new drug candidates. nih.gov Various computational approaches are employed in the design of this compound derivatives to predict their biological activity and to understand their mechanism of action at a molecular level.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. openmedicinalchemistryjournal.com In the context of this compound, docking studies can be used to simulate the interaction of its derivatives with DHPS, providing insights into the key amino acid residues involved in binding and helping to rationalize the observed SAR.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This approach provides a more realistic representation of the biological system and can reveal important information about the stability of the binding and the conformational changes that may occur upon ligand binding.

De novo drug design algorithms can be employed to generate novel molecular structures with desired pharmacological properties. openmedicinalchemistryjournal.com These methods can be used to design new this compound derivatives with improved potency and selectivity by building molecules fragment by fragment within the active site of the target enzyme.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential hits. openmedicinalchemistryjournal.com Both ligand-based and structure-based virtual screening approaches can be applied to discover new sulfonamide derivatives with potential antibacterial activity.

SAR/QSAR for Dihydropteroate Synthase Inhibition by Sulfonamides

The primary mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. nih.gov SAR and QSAR studies have been instrumental in understanding the structural requirements for potent DHPS inhibition.

A seminal QSAR study on a series of sulfa drugs as inhibitors of Pneumocystis carinii DHPS highlighted the importance of three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA). nih.gov While conventional QSAR models based on parameters like logP and molar refractivity showed poor correlation, CoMFA provided excellent results, yielding a robust pharmacophore model. nih.gov The model indicated that bulky substituents at the para position of the anilide ring are detrimental to DHPS binding. nih.gov

The general SAR for DHPS inhibition by sulfonamides reveals that:

The p-aminobenzenesulfonamide core is the essential pharmacophore that mimics the natural substrate, p-aminobenzoic acid (pABA).

The sulfonamide group is critical for binding to the enzyme's active site.

The nature of the substituent on the N1-position of the sulfonamide group significantly modulates the inhibitory activity. Electron-withdrawing groups can increase the acidity of the sulfonamide proton, which can be important for binding.

QSAR models for DHPS inhibition often incorporate descriptors that capture the electronic, steric, and hydrophobic properties of the N1-substituent. These models can be used to predict the inhibitory potency of new sulfonamide derivatives and to guide their optimization.

SAR/QSAR for Other Identified Biological Activities of Sulfonamides (e.g., Carbonic Anhydrase Inhibition)

Beyond their antibacterial activity, sulfonamides have been found to inhibit other enzymes, most notably carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play important roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

The primary sulfonamide group (-SO2NH2) is a key zinc-binding group that is essential for CA inhibition. SAR studies on sulfonamide-based CA inhibitors have shown that modifications to the aromatic or heterocyclic ring to which the sulfonamide group is attached can significantly influence the inhibitory potency and selectivity for different CA isoforms.

QSAR studies have been successfully applied to understand the structural requirements for CA inhibition by sulfonamides. For instance, a QSAR study on a series of sulfamate (B1201201) and sulfamide (B24259) CA inhibitors revealed that molecular shape and size are major determinants of inhibitory activity, while lipophilicity plays a minor role. nih.gov The study also identified specific molecular fragments that either increase or decrease activity against certain CA isoforms. nih.gov For example, the presence of a fully substituted benzene ring, fluorine, oxygen, or nitro groups was found to enhance inhibitory activity against some isoforms. nih.gov

Table 3: Key Findings from SAR/QSAR Studies of Sulfonamides on Different Targets

Analytical Methodologies for Sulfaproxyline Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components like Sulfaproxyline. These methods rely on the differential interaction of analytes with a stationary phase and a mobile phase to achieve separation.

Liquid Chromatography Applications

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a widely employed technique for the analysis of sulfonamides due to its versatility, sensitivity, and applicability to a broad range of compounds.

HPLC methods for sulfonamides often involve reversed-phase chromatography using C18 stationary phases. Mobile phases typically consist of aqueous buffers mixed with organic modifiers such as methanol (B129727) or acetonitrile (B52724). Detection can be achieved using various detectors, including Ultraviolet-Visible (UV-Vis) detectors, which are common but may lack sensitivity for trace analysis nih.govgrupobiomaster.com. For enhanced sensitivity and selectivity, fluorescence detection (FLD) is often preferred, especially when coupled with pre-column derivatization. For instance, a method employing pre-column derivatization with fluorescamine (B152294) followed by HPLC-FLD demonstrated good linearity, recoveries (79.3–114.0%), and low limits of detection (LOD) and quantification (LOQ) for several sulfonamides, including those structurally related to this compound nih.gov. The separation was performed on a Zorbax Eclipse XDB C18 column using a gradient mobile phase of acetic acid, methanol, and acetonitrile nih.gov.

More advanced LC techniques, such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS), offer superior sensitivity and specificity, making them invaluable for detecting sulfonamide residues at low concentrations in complex matrices like animal feed nih.govusda.gov. These hyphenated techniques allow for the identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns, significantly reducing the risk of false positives nih.govusda.gov.

Table 8.1.1: Representative Liquid Chromatography Methods for Sulfonamides

TechniqueStationary PhaseMobile Phase CompositionDetection MethodKey Application AreaReference(s)
HPLC-FLDZorbax Eclipse XDB C18Acetic acid, methanol, acetonitrile (gradient)FluorescenceFeed analysis (derivatized) nih.gov
HPLC-DADZorbax Eclipse XDB C180.05 M SDS, 0.02 M phosphate (B84403) buffer, 6% propan-2-ol (pH 3)UV (260 nm)Medicated feed analysis nih.gov
LC-MS/MSACE Excel SuperC18Water/acetonitrile (0.1% formic acid, gradient)ESI+, MRMPlasma analysis (for related SAs) nih.govnih.gov
HPLC-UVInertsil ODS 3VPhosphate buffer (pH 4.5), methanol, acetonitrile (30:63:7 v/v/v)UV (254 nm)Chlorpropamide analysis austinpublishinggroup.com

Gas Chromatography Methods

Gas Chromatography (GC) is typically employed for volatile and thermally stable compounds. Sulfonamides, being polar and prone to thermal degradation, generally require derivatization to increase their volatility and stability for GC analysis nih.gov.

GC coupled with Mass Selective Detection (GC-MSD) has been utilized for the screening of sulfonamides in biological matrices such as eggs. This approach often involves extraction, clean-up, and subsequent derivatization, for example, with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride, to prepare the analytes for GC separation nih.gov. While GC-MSD can provide sensitive detection, the multi-step sample preparation, including derivatization, can be time-consuming and introduce variability.

Table 8.1.2: Representative Gas Chromatography Methods for Sulfonamides

TechniqueDerivatization AgentStationary Phase (General)Detection MethodKey Application AreaReference(s)
GC-MSDDiazomethane, Pentafluoropropionic acid anhydrideVarious capillary columnsMass SelectiveEgg analysis nih.gov

Micellar Liquid Chromatography for Residue Analysis

Micellar Liquid Chromatography (MLC) is an advanced form of reversed-phase liquid chromatography that utilizes mobile phases containing surfactants above their critical micellar concentration (CMC) tandfonline.comresearchgate.netlongdom.org. This technique offers several advantages, including reduced reliance on organic solvents, making it a "greener" analytical approach researchgate.netlongdom.org. MLC is particularly well-suited for the analysis of sulfonamide residues in food products of animal origin due to its efficiency and the solubilizing capacity of micelles, which can facilitate sample preparation tandfonline.comlongdom.orgnih.gov.

A typical MLC method for sulfonamides employs a C18 stationary phase with a mobile phase composed of an aqueous buffer, a surfactant (e.g., Sodium Dodecyl Sulphate - SDS), and a small percentage of an organic modifier like propan-2-ol nih.govtandfonline.com. For instance, a method using a Zorbax Eclipse XDB C18 column with a mobile phase of 0.05 M SDS, 0.02 M phosphate buffer, and 6% propan-2-ol at pH 3, with UV detection at 260 nm, has been successfully applied for the quantification of sulfonamides in medicated feeds nih.gov. This approach demonstrated good recoveries (72.7% to 94.7%) and acceptable coefficients of variation for repeatability and reproducibility nih.gov. The inherent solubilizing properties of micelles can also allow for direct sample injection in some cases, simplifying sample preparation procedures longdom.orgnih.gov.

Table 8.1.3: Representative Micellar Liquid Chromatography Methods for Sulfonamides

TechniqueStationary PhaseMobile Phase CompositionDetection MethodKey Application AreaReference(s)
MLC-DADZorbax Eclipse XDB C180.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3)UV (260 nm)Medicated feed analysis nih.gov
MLCC180.04 M SDS, pH 4.6, 2% 2-Pr-OH, 0.01 M phosphateNot specifiedFood residue analysis tandfonline.com

Spectrometric Techniques for Structural Elucidation and Analysis

Spectrometric techniques are essential for confirming the identity and elucidating the structure of chemical compounds, providing complementary information to chromatographic separation.

Mass Spectrometry (MS) and Tandem MS

Mass Spectrometry (MS) and its tandem variant (MS/MS) are powerful tools for both qualitative and quantitative analysis, offering high sensitivity and specificity.

LC-MS/MS is extensively used for the quantification of sulfonamides due to its ability to detect analytes at very low concentrations with high selectivity. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization sources nih.govamericanpharmaceuticalreview.com. In MS/MS, a precursor ion is selected, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting product ions are analyzed labmanager.com. This process allows for highly specific detection, often employing Multiple Reaction Monitoring (MRM) mode for quantification nih.govnih.gov. For example, specific precursor-to-product ion transitions are monitored for the accurate quantification of related sulfonamides in biological samples nih.govnih.gov. High-Resolution MS/MS (HR/MS/MS) is particularly useful for determining the elemental composition of unknown impurities and degradation products in pharmaceutical analysis americanpharmaceuticalreview.com.

GC-MSD also utilizes mass spectrometry for detection, providing mass spectral data that aids in compound identification after GC separation nih.gov. PubChem also lists mass spectrometry data, including Q-TOF (Quadrupole Time-of-Flight) analysis, for this compound nih.gov.

Table 8.2.1: Representative Mass Spectrometry Techniques for Sulfonamides

TechniqueIonization SourceDetection ModeKey Application AreaReference(s)
LC-MS/MSESI+, APCIMRMLow-level detection in feed, quantification in plasma nih.govusda.govnih.govnih.gov
HR/MS/MSESI, APCIMS/MSImpurity identification in pharmaceuticals americanpharmaceuticalreview.com
GC-MSDEIMass SelectiveScreening in biological samples nih.gov
LC-MS (Q-TOF)Not specifiedNot specifiedCompound analysis nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including sulfonamides. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

NMR techniques, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to determine the connectivity and spatial arrangement of atoms within a molecule nih.govclariant.comhyphadiscovery.commdpi.com. These methods are crucial for confirming the structure of synthesized compounds, identifying unknown metabolites, and verifying the identity of active pharmaceutical ingredients like this compound hyphadiscovery.com. For example, NMR is used to confirm the substitution patterns and functional groups of complex molecules, providing insights that can be vital for understanding their properties and biological activities nih.govhyphadiscovery.com. While specific NMR spectral data for this compound is not detailed in the provided search results, the general utility of NMR for structure elucidation is well-established clariant.comhyphadiscovery.commdpi.com.

Table 8.2.2: Representative Nuclear Magnetic Resonance (NMR) Applications

TechniqueInformation ProvidedKey Application AreaReference(s)
¹H, ¹³C NMRChemical shifts, coupling constants, integrationStructure determination, compound identification hyphadiscovery.com
2D NMR (COSY, HSQC, HMBC)Through-bond correlations (¹H-¹H, ¹H-¹³C)Elucidation of molecular connectivity and structure nih.govhyphadiscovery.commdpi.com
NOESYThrough-space correlations (¹H-¹H)Determination of spatial proximity of protons hyphadiscovery.com

Advanced Research Applications and Emerging Areas of Sulfaproxyline Investigation

Exploration of Sulfaproxyline Against Emerging Drug-Resistant Pathogens

Emerging drug-resistant pathogens represent a significant global health challenge, prompting research into compounds that may retain efficacy or offer novel mechanisms of action. This compound has been noted in scientific literature as a subject of investigation for its potential activity against multidrug-resistant bacterial isolates. Specifically, research has explored its role in combating strains such as methicillin-resistant Staphylococcus aureus (MRSA) smolecule.comgoogleapis.comontosight.ai. While the development of resistance has historically limited the efficacy of some sulfonamides, the continued study of this compound aims to understand its precise spectrum of activity and potential utility in addressing these evolving threats ontosight.ai.

Repurposing and Novel Therapeutic Applications Beyond Traditional Antimicrobial Use

Beyond its primary function as an antibacterial agent, this compound is being examined for potential therapeutic applications that extend beyond its antimicrobial capabilities. Research has indicated that this compound may possess anti-inflammatory properties smolecule.com. This suggests a potential for its repurposing or further investigation into non-bacterial therapeutic roles, contributing to a broader understanding of its pharmacological profile and potential applications in diverse disease contexts.

Role in Veterinary Antimicrobial Research and Resistance Surveillance

The critical need to monitor and combat antimicrobial resistance extends to veterinary medicine. This compound has been mentioned in the context of animal monitoring and antimicrobial resistance surveillance programs googleapis.com. This involvement highlights its inclusion in studies aimed at understanding resistance patterns within animal populations, which is crucial for both animal health and public health initiatives focused on preventing the spread of resistant bacteria.

Drug Discovery Initiatives Based on the this compound Scaffold

The chemical structure of this compound, as a representative sulfonamide, offers a foundation for drug discovery efforts. Researchers are exploring the potential of this compound and related sulfonamide derivatives for the development of novel antibacterial agents smolecule.comnih.gov. The sulfonamide moiety is considered a privileged scaffold in medicinal chemistry, offering opportunities for structural modification to tune efficacy, spectrum of activity, and pharmacokinetic properties, thereby driving initiatives for new drug development.

Investigating this compound and Sulfonamide Derivatives in Antitumor Activity Research

The broader class of sulfonamides has demonstrated significant promise in antitumor research, with various derivatives exhibiting in vitro and in vivo anticancer activity through diverse mechanisms mdpi.comnih.goviaea.orgnih.govmdpi.comnih.govnih.govmdpi.com. These mechanisms can include carbonic anhydrase inhibition, cell cycle arrest, and disruption of angiogenesis nih.govnih.gov. While direct extensive studies focusing solely on this compound's antitumor effects are less prevalent in the initial search results, "Sulfaproxylines" have been listed among agents with anticancer potential googleapis.com. This positions this compound within a larger research landscape where sulfonamide structures are actively investigated as lead compounds for novel cancer therapeutics.


Pharmacogenomic Considerations in Sulfaproxyline Response

Genetic Variability Influencing Drug Metabolism and Efficacy

The metabolism of sulfonamides is a critical determinant of their therapeutic efficacy and potential for adverse reactions. Two key enzyme systems, primarily N-acetyltransferase 2 (NAT2) and to a lesser extent, the cytochrome P450 (CYP) family, particularly CYP2C9, are known to be influenced by genetic polymorphisms. nih.govnih.govacpjournals.orgdovepress.com

N-acetyltransferase 2 (NAT2) Polymorphisms:

The primary metabolic pathway for many sulfonamides is N-acetylation, catalyzed by the NAT2 enzyme. nih.govacpjournals.org Genetic variations in the NAT2 gene are well-established and lead to distinct phenotypes of drug metabolism, broadly categorized as slow, intermediate, and rapid acetylators. nih.govnih.gov These variations are due to single nucleotide polymorphisms (SNPs) in the NAT2 gene. nih.gov

Slow Acetylators: Individuals with two non-functional or reduced-function NAT2 alleles metabolize sulfonamides at a slower rate. This can lead to higher plasma concentrations of the parent drug, which may increase the risk of concentration-dependent adverse effects. nih.gov Studies have shown that slow acetylators are at a higher risk of developing hypersensitivity reactions to certain sulfonamides. nih.govacpjournals.orgnih.gov

Rapid Acetylators: Conversely, individuals who inherit two functional NAT2 alleles metabolize these drugs more quickly. This rapid metabolism could potentially lead to lower systemic drug levels, which might impact therapeutic efficacy in some cases. nih.gov

The frequency of these acetylator phenotypes varies significantly among different ethnic populations. nih.gov

Cytochrome P450 (CYP) 2C9 Polymorphisms:

While N-acetylation is a major pathway, some sulfonamides also undergo oxidative metabolism by CYP enzymes, with CYP2C9 being a key contributor. nih.govdovepress.com The CYP2C9 gene is also polymorphic, with certain alleles leading to decreased enzyme activity. dovepress.comresearchgate.netnih.gov For a sulfonamide metabolized by CYP2C9, individuals who are poor metabolizers due to CYP2C9 variants could experience higher drug concentrations and an increased risk of toxicity. dovepress.com The oxidative metabolism of sulfonamides by CYP2C9 can also lead to the formation of reactive hydroxylamine metabolites, which are implicated in idiosyncratic hypersensitivity reactions. dovepress.comnih.gov

Interactive Data Table: Influence of NAT2 Phenotype on Sulfaproxyline Metabolism (Hypothetical)

PhenotypeGenotype ExamplesPredicted Metabolic Rate of this compoundPotential Clinical Implication
Slow Acetylator Two slow alleles (e.g., NAT25B/NAT26A)DecreasedHigher plasma concentrations, potential for increased risk of adverse effects.
Intermediate Acetylator One rapid and one slow allele (e.g., NAT24/NAT25B)ModerateStandard therapeutic response expected.
Rapid Acetylator Two rapid alleles (e.g., NAT24/NAT24)IncreasedLower plasma concentrations, potential for reduced efficacy.

Conclusion and Future Research Directions

Prospects for Novel Sulfaproxyline-Based Therapeutics and Research Avenues:Speculation on novel therapeutics or future research would be unfounded without preclinical or clinical data, of which none was found for this compound.

Attempting to generate the requested content would require extrapolating information from related but distinct compounds like Sulfadoxine, which would violate the instruction to focus solely on this compound and compromise scientific accuracy. Therefore, due to the lack of specific research literature, the creation of a detailed and scientifically robust article on this compound is not possible at this time.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Sulfaproxyline in a laboratory setting, and how can purity be validated?

  • Methodological Answer : Synthesis should follow protocols ensuring regioselective sulfonamide bond formation. Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to validate purity (≥95%). Reference established procedures for N-[(4-aminophenyl)sulfonyl]-4-(1-methoxyethoxy)benzamide synthesis, including solvent selection (e.g., dimethylformamide) and temperature control . Cross-validate results with mass spectrometry (MS) to confirm molecular weight (334.40 g/mol) .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

  • Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Use reference strains (e.g., Staphylococcus aureus ATCC 25923) and control compounds (e.g., sulfamethoxazole). Account for pH-dependent solubility by testing in buffered media. Replicate experiments in triplicate and apply ANOVA for statistical significance .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Use HPLC-UV to monitor degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Compare results to ICH Q1A(R2) guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can contradictions in reported efficacy data for this compound across studies be systematically addressed?

  • Methodological Answer : Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage variations, microbial resistance profiles). Apply subgroup analysis to isolate factors like pharmacokinetic variability or regional pathogen susceptibility. Use funnel plots to assess publication bias .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced target binding?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with dihydropteroate synthase (DHPS). Modify the methoxyethoxy moiety and assess binding affinity via surface plasmon resonance (SPR). Validate predictions with X-ray crystallography of DHPS-Sulfaproxyline complexes .

Q. How should researchers design a longitudinal study to assess this compound resistance emergence in bacterial populations?

  • Methodological Answer : Use continuous culture systems (chemostats) under sub-inhibitory this compound concentrations. Perform whole-genome sequencing at intervals to track resistance mutations (e.g., folP mutations). Apply population genomics tools (e.g., Breseq) to correlate genetic changes with MIC shifts .

Q. What computational models are effective for predicting this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile in heterogeneous patient cohorts?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus. Incorporate covariates (e.g., renal function, age) and validate with clinical trial data. Apply Monte Carlo simulations to predict AUC/MIC targets for >90% probability of therapeutic success .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound-related experiments?

  • Methodological Answer : Document all synthesis and assay conditions using electronic lab notebooks (ELNs). Share raw data (e.g., NMR spectra, MIC values) in FAIR-aligned repositories (e.g., Zenodo). Adhere to MIAME standards for microarray data or MIAPE for proteomics .

Q. How can researchers mitigate batch-to-batch variability in this compound production?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst concentration). Use design of experiments (DoE) software (e.g., JMP) to optimize factors and reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.